molecular formula C12H3F21O2 B13409189 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid CAS No. 872398-77-1

2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid

Cat. No.: B13409189
CAS No.: 872398-77-1
M. Wt: 580.10 g/mol
InChI Key: IKHNVATUHWDNGI-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid is a synthetic compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This particular compound is labeled with carbon-13 isotopes, making it useful for various scientific applications, including tracer studies and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid typically involves the introduction of perfluorodecyl groups to a carbon-13 labeled ethanoic acid precursor. The process often requires the use of strong fluorinating agents and controlled reaction conditions to ensure the incorporation of the perfluorinated chains. Common reagents include perfluorinated iodides and carbon-13 labeled ethanoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous fluorinating agents. The production process must adhere to strict safety and environmental regulations due to the persistence and potential toxicity of PFAS .

Chemical Reactions Analysis

Types of Reactions

2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid involves its interaction with biological molecules and cellular pathways. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism. Additionally, it can influence the expression of cytochrome P450 enzymes, affecting various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic Acid (PFOA)
  • Perfluorodecanoic Acid (PFDA)
  • Perfluorooctanesulfonic Acid (PFOS)

Uniqueness

2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid is unique due to its carbon-13 labeling, which makes it particularly valuable for tracer studies and analytical applications. This isotopic labeling allows for precise tracking and quantification in various experimental setups, distinguishing it from other similar perfluorinated compounds .

Properties

CAS No.

872398-77-1

Molecular Formula

C12H3F21O2

Molecular Weight

580.10 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluoro(1,2-13C2)dodecanoic acid

InChI

InChI=1S/C12H3F21O2/c13-3(14,1-2(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H2,(H,34,35)/i1+1,2+1

InChI Key

IKHNVATUHWDNGI-ZDOIIHCHSA-N

Isomeric SMILES

[13CH2]([13C](=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.